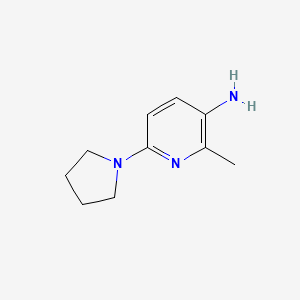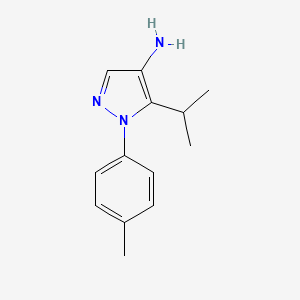
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Descripción general
Descripción
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as MPA, is a chemical compound that belongs to the pyrazol family. MPA has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Polymer Modification
1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied in the context of polymer modification. Aly and El-Mohdy (2015) explored its application in modifying polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. This modification enhanced the thermal stability and swelling degree of the polymers and displayed promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
This compound has also been researched for its role in corrosion inhibition. Chetouani et al. (2005) found that certain pyrazole compounds, including 1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, are effective in inhibiting iron corrosion in acidic environments. The study highlighted its potential as a mixed-type corrosion inhibitor (Chetouani et al., 2005).
Synthesis and Structural Analysis
Research by Szlachcic et al. (2020) involved the analysis of pyrazole derivatives for their reductive cyclization, revealing the impact of intramolecular hydrogen bonding on their reactivity. This study provides insights into alternative synthesis methods for such compounds (Szlachcic et al., 2020).
Bioactivity
Titi et al. (2020) synthesized and characterized pyrazole derivatives, including the compound , for their antitumor, antifungal, and antibacterial activities. The study confirmed its biological activity against breast cancer and microbes, indicating its potential in pharmaceutical applications (Titi et al., 2020).
Ullmann Coupling Reaction
Veettil and Haridas (2010) studied the synthesis of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine, a compound related to 1-(4-Methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, through Ullmann coupling reaction, highlighting its relevance in organic synthesis (Veettil & Haridas, 2010).
Reactivity in Chemical Synthesis
Gein and Mar'yasov (2015) investigated the reactivity of 5-aryl-4-(hetaren-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-ones with various reagents, including hydrazine and phenylhydrazine, shedding light on the synthetic versatility of pyrazole derivatives (Gein & Mar'yasov, 2015).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-12(14)8-15-16(13)11-6-4-10(3)5-7-11/h4-9H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWRPZHOXYLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



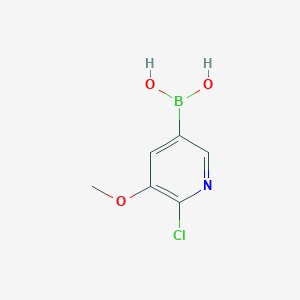
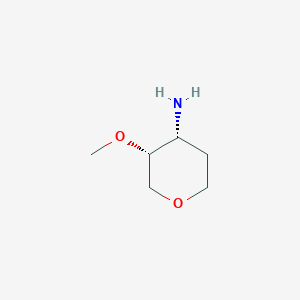
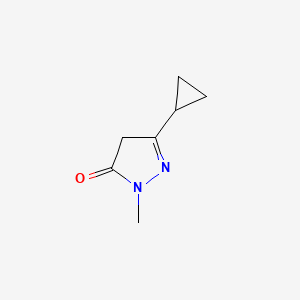

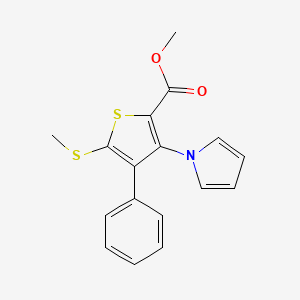

![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
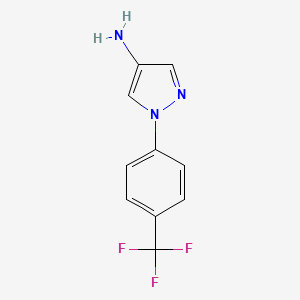
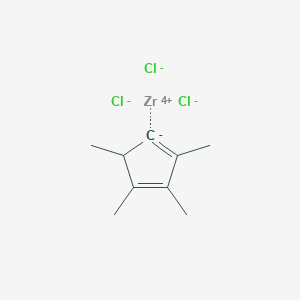

![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)

![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
